Acetamide, N-methyl-N-4-pyridinyl-, N'-oxide
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Overview
Description
Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.1772 g/mol This compound is characterized by the presence of an acetamide group, a methyl group, and a pyridinyl group, along with an N’-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 4-pyridinecarboxylic acid under specific conditions to introduce the N’-oxide group. The reaction typically requires the use of oxidizing agents such as hydrogen peroxide or peracids to achieve the desired oxidation state .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N’-oxide group back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .
Scientific Research Applications
Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide involves its interaction with specific molecular targets. The N’-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridinyl group can engage in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-yl)acetamide: Similar structure but lacks the N’-oxide group.
N-Methyl-N-(3-pyridinyl)acetamide: Similar structure with a different position of the pyridinyl group.
N-(4-Piperidinyl)acetamide: Contains a piperidine ring instead of a pyridine ring
Uniqueness
Acetamide, N-methyl-N-4-pyridinyl-, N’-oxide is unique due to the presence of the N’-oxide group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in redox reactions and influences its interactions with other molecules, making it valuable for various applications .
Properties
CAS No. |
54818-74-5 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-methyl-N-(1-oxidopyridin-1-ium-4-yl)acetamide |
InChI |
InChI=1S/C8H10N2O2/c1-7(11)9(2)8-3-5-10(12)6-4-8/h3-6H,1-2H3 |
InChI Key |
DAUCURPSFWRJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=[N+](C=C1)[O-] |
Origin of Product |
United States |
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